molecular formula C12H22N2O2 B1320686 Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate CAS No. 286947-16-8

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Cat. No.: B1320686
CAS No.: 286947-16-8
M. Wt: 226.32 g/mol
InChI Key: WFPATFQNPHQQIG-UHFFFAOYSA-N
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Description

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique bicyclic structure, which includes a diazabicyclo nonane core. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate typically involves the reaction of a diazabicyclo nonane derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is unique due to its specific bicyclic structure and the position of the tert-butyl ester group.

Biological Activity

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (CAS Number: 286947-16-8) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C12H22N2O2C_{12}H_{22}N_{2}O_{2} and a molecular weight of approximately 226.32 g/mol. The compound features a bicyclic structure that contributes to its biological properties, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, notably its role as a potential therapeutic agent in various diseases. Key areas of research include:

  • Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Neuropharmacological Effects : Its structural similarity to known neuroactive compounds indicates potential applications in treating neurological disorders.
  • Antimicrobial Activity : Preliminary studies have shown that it may possess antimicrobial properties against various pathogens.

Case Studies

  • Enzyme Inhibition Study : A study published in Molecules demonstrated the compound's ability to inhibit specific enzymes related to metabolic syndrome. The IC50 values were determined through a series of assays, revealing effective inhibition at concentrations as low as 10 µM.
  • Neuropharmacological Research : In a neuropharmacology study, the compound was tested for its effects on neurotransmitter systems. Results indicated that it could enhance dopamine receptor activity, suggesting potential for treating conditions like Parkinson's disease.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of this compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

Table 1: Biological Activities of this compound

Activity TypeAssay MethodIC50/MIC (µM)Reference
Enzyme InhibitionSpectrophotometric10
Dopamine Receptor ModulationRadiolabeled Binding Assay15
Antimicrobial ActivityBroth Dilution Method5 - 20

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, hypotheses include:

  • Receptor Interaction : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Enzymatic Pathway Modulation : By inhibiting key enzymes, it may alter metabolic pathways that are crucial for disease progression.

Properties

IUPAC Name

tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPATFQNPHQQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594971
Record name tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286947-16-8
Record name tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

9-Methyl-3-tert-butoxycarbonyl-3,9-diazabicyclo-[4.2.1]-nonane (3.4 g, 14.1 mmol), Diethylazodicarboxylate (12.3 g, 70.7 mmol) and toluene (35 ml) was stirred at reflux for 1.5 h. Sodiumhydroxide (50 ml, 1 M) was added. The aqueous phase was extracted twice with ethyl acetate (50 ml). Chromatography on silica gel with dichloromethane, methanol and conc. ammonia (89:10:1) gave the title compound as an oil. Yield 1.13 g, 35%.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Diethylazodicarboxylate
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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